Ethyl 5-bromoisoquinoline-1-carboxylate (CAS 1111311-65-9) is a bifunctional heteroaromatic scaffold heavily utilized in pharmaceutical process chemistry and advanced materials synthesis. It features a highly reactive C5-bromine atom primed for transition-metal-catalyzed cross-coupling, paired orthogonally with a C1-ethyl ester. This specific substitution pattern allows chemists to perform rigorous modifications at the 5-position without requiring transient protecting groups for the 1-position, making it a highly efficient precursor for manufacturing complex, 1,5-disubstituted isoquinoline derivatives [1].
Procurement of generic analogs, such as 5-bromoisoquinoline or 1-chloro-5-bromoisoquinoline, introduces significant downstream processing bottlenecks. Relying on 1-chloro-5-bromoisoquinoline leads to severe site-selectivity conflicts during palladium-catalyzed couplings, as the intrinsic electrophilicity of the C1-position often overrides the standard reactivity of the C5-bromide, resulting in complex, low-yielding mixtures [1]. Furthermore, substituting the ethyl ester with a methyl ester (Methyl 5-bromoisoquinoline-1-carboxylate) increases the risk of premature saponification under the basic aqueous conditions typical of Suzuki-Miyaura reactions, complicating isolation and reducing overall throughput [2].
When subjected to standard palladium-catalyzed cross-coupling conditions, Ethyl 5-bromoisoquinoline-1-carboxylate exhibits complete chemoselectivity at the C5 position. In contrast, utilizing 1-chloro-5-bromoisoquinoline results in competing reactions, where the C1-chloride's intrinsic electrophilicity overrides the C5-bromide, yielding mixtures of C1-arylated and C5-arylated products [1]. The C1-ester effectively masks the 1-position from oxidative addition, securing selective C5-functionalization.
| Evidence Dimension | Site-selective C5-arylation yield |
| Target Compound Data | >95% selective C5-arylation (C1-ester remains intact) |
| Comparator Or Baseline | 1-Chloro-5-bromoisoquinoline (yields mixed C1/C5 arylation products) |
| Quantified Difference | Near-total elimination of C1-arylation side products |
| Conditions | Standard Pd-catalyzed Suzuki-Miyaura coupling (e.g., Pd(dppf)Cl2, base, heat) |
Eliminates the need for complex ligand screening or cryogenic conditions to achieve site-selectivity, drastically reducing process development time.
During basic aqueous cross-coupling reactions, the ethyl ester of Ethyl 5-bromoisoquinoline-1-carboxylate demonstrates superior hydrolytic stability compared to its methyl ester counterpart. Methyl esters are significantly more susceptible to premature saponification into the highly polar carboxylic acid under these conditions, which complicates organic phase extraction and lowers the isolated yield of the desired ester intermediate [1].
| Evidence Dimension | Ester retention under basic aqueous heating |
| Target Compound Data | High retention of the ethyl ester moiety |
| Comparator Or Baseline | Methyl 5-bromoisoquinoline-1-carboxylate (prone to rapid saponification) |
| Quantified Difference | Significant reduction in unwanted carboxylic acid byproduct formation |
| Conditions | Aqueous basic cross-coupling (e.g., 2M Na2CO3, 80°C) |
Maintains the lipophilicity of the intermediate for easy extraction and preserves the ester for controlled, late-stage derivatization.
Procuring Ethyl 5-bromoisoquinoline-1-carboxylate bypasses the need for harsh C-H activation or multi-step N-oxide rearrangements required to functionalize the C1 position of standard 5-bromoisoquinoline. Direct access to the C1-carboxylate allows for immediate downstream conversion to amides, alcohols, or heterocycles in 1-2 steps, whereas starting from 5-bromoisoquinoline requires 4 or more steps with significantly lower overall yields to achieve the same substitution pattern [1].
| Evidence Dimension | Synthetic steps to C1-functionalized, C5-arylated isoquinolines |
| Target Compound Data | 2 steps (Coupling -> Ester derivatization) |
| Comparator Or Baseline | 5-Bromoisoquinoline (4+ steps via C-H activation or N-oxide chemistry) |
| Quantified Difference | Reduction of at least 2 synthetic steps |
| Conditions | Standard library synthesis workflows for bifunctional isoquinolines |
Reduces raw material consumption, waste generation, and cycle times in both medicinal chemistry and scaled-up API manufacturing.
The orthogonal reactivity of Ethyl 5-bromoisoquinoline-1-carboxylate makes it the ideal starting material for drug discovery programs requiring a hydrophobic aryl/heteroaryl group at the C5 position (via cross-coupling) and a polar, hydrogen-bonding moiety at the C1 position (via ester amidation) [1].
Because the ethyl ester is stable to the basic conditions of C5-modifications, it can be subsequently converted into chiral oxazolines or complex amides, providing a highly tunable isoquinoline-based N,N- or N,O-ligand framework [2].
In high-throughput library generation, the robust nature of the C1-ethyl ester allows for a diverse array of C5-cross-coupling reactions to be performed first, followed by a universal, late-stage saponification/amidation step to generate hundreds of analogs efficiently without requiring intermediate purifications [3].